[(2R)-oxetan-2-yl]methanamine is a chemical compound with increasing interest in various fields, including biomedical research and material science. This molecule features a trivalent nitrogen atom attached to a three-membered ring containing one oxygen atom and one carbon atom. The compound exists as a colorless liquid with a slightly fishy odor, and its molecular weight is 87.12 g/mol.
The compound is an unstable compound and sensitive to air and moisture. The boiling point of this compound is 72 °C, and its melting point is -117°C. Its refractive index is 1.446 at 20 °C, and its density is 0.968 g/cm3 (20 °C). The compound is soluble in water and organic solvents such as dichloromethane and methanol. The compound is a weak base with a pKa value of 8.7.
[(2R)-oxetan-2-yl]methanamine can be synthesized by various methods. One synthesis method involves the reaction of [(2R)-oxetan-2-yl]methanol with ammonia or methylamine. Another method involves the reaction of 3-bromooxetane with sodium azide followed by reduction of the resulting azide with lithium aluminum hydride.
The product can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
[(2R)-oxetan-2-yl]methanamine has a wide range of applications in scientific experiments. For instance, the compound can be used as a starting material for the synthesis of other cyclic amine derivatives.
[(2R)-oxetan-2-yl]methanamine is an organic compound characterized by its unique oxetane structure. Its molecular formula is CHNO, with a molar mass of 87.12 g/mol. This compound features a four-membered cyclic ether (oxetane) attached to a methanamine group, making it an interesting target for synthetic organic chemistry. The compound exhibits a predicted boiling point of approximately 130.9 °C and a density of about 1.004 g/cm³ .
Research indicates that [(2R)-oxetan-2-yl]methanamine serves as an important intermediate in the synthesis of glucagon-like peptide-1 receptor agonists, which have potential therapeutic applications in diabetes management and obesity treatment . Its biological activity primarily stems from its ability to modify peptide structures, enhancing their efficacy and bioavailability.
Several methods exist for synthesizing [(2R)-oxetan-2-yl]methanamine:
[(2R)-oxetan-2-yl]methanamine finds utility in:
Interaction studies involving [(2R)-oxetan-2-yl]methanamine focus on its reactivity with various biological targets. The compound's ability to modify peptide chains makes it significant in understanding receptor interactions, particularly with glucagon-like peptide receptors. Such studies are crucial for assessing the pharmacological profiles of related compounds.
Several compounds exhibit structural or functional similarities to [(2R)-oxetan-2-yl]methanamine:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-oxetan-2-ylmethanamine | Similar oxetane structure | Enantiomeric form with distinct biological activity |
1-Aminocyclobutane | Four-membered ring with amine functionality | Different ring size affecting stability and reactivity |
1-Pyrrolidine | Five-membered ring amine | More stable due to larger ring size |
(S)-N-(3-Hydroxypropyl)oxetan-2-ylmethanamine | Modified oxetane with additional hydroxyl group | Enhanced solubility and potential for diverse applications |
The uniqueness of [(2R)-oxetan-2-yl]methanamine lies in its specific stereochemistry and its role as a precursor in synthesizing bioactive molecules, distinguishing it from other similar compounds that may lack these properties or applications.